2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde
Overview
Description
2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H3F4NO and a molecular weight of 193.1 g/mol.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: 2-Fluoro-6-(trifluoromethyl)isonicotinic acid.
Reduction: 2-Fluoro-6-(trifluoromethyl)isonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The specific mechanism of action for 2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroisonicotinaldehyde: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.
6-(Trifluoromethyl)isonicotinaldehyde: Lacks the fluorine atom, which may also result in different reactivity and biological activity.
Uniqueness
2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various research applications .
Biological Activity
2-Fluoro-6-(trifluoromethyl)isonicotinaldehyde (C7H3F4NO) is a synthetic compound that has garnered attention for its potential biological activities. The presence of both fluorine and trifluoromethyl groups enhances its lipophilicity and reactivity, which may influence its interactions with biological targets. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C7H3F4NO
- Molecular Weight : 193.1 g/mol
- Functional Groups : Aldehyde, fluorine, trifluoromethyl
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors, mediated by its functional groups. The fluorinated moieties are believed to enhance binding affinity and stability in biological systems .
Antimicrobial Activity
Recent studies have indicated that compounds containing similar structural features to this compound exhibit significant antimicrobial properties. For instance, related thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 3.9 to 18.5 µg/mL against various bacterial strains, suggesting a promising antimicrobial profile .
Inhibition of CXCL1-Induced Calcium Flux
In vitro studies have evaluated the activity of related compounds against chemokine receptors such as CXCR1 and CXCR2. These studies reported IC50 values indicating effective inhibition of calcium flux in human neutrophils, which is crucial for inflammatory responses . The structural similarities may imply that this compound could exhibit comparable effects.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substituents on the isonicotinaldehyde scaffold. The addition of electron-withdrawing groups like trifluoromethyl has been shown to enhance biological activity by increasing lipophilicity and improving interaction with hydrophobic pockets in target proteins .
Compound | Substituent | Activity (IC50/EC50) | Reference |
---|---|---|---|
Compound A | Trifluoromethyl | 0.1 nM (GnRH-R) | |
Compound B | Fluorine | 21 nM (Antimalarial) | |
Compound C | Carboxylate | >5 µM (CXCL1 Inhibition) |
Case Studies
- Antimicrobial Studies : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. Compounds with trifluoromethyl substitutions showed superior activities against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .
- Antimalarial Research : A study focused on quinoline derivatives demonstrated that fluorinated compounds had significantly lower EC50 values compared to their non-fluorinated counterparts, indicating enhanced potency against malaria parasites .
Properties
IUPAC Name |
2-fluoro-6-(trifluoromethyl)pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGBGMHWOXATOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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